molecular formula C8H9NO3 B3052061 1-(Methoxymethyl)-2-nitrobenzene CAS No. 38177-30-9

1-(Methoxymethyl)-2-nitrobenzene

Cat. No.: B3052061
CAS No.: 38177-30-9
M. Wt: 167.16 g/mol
InChI Key: VFHJARHVRLTATR-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the rate of nitration and minimize side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxymethyl group can be cleaved under acidic conditions to yield the corresponding benzyl alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: 1-(Methoxymethyl)-2-aminobenzene.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Methoxymethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes for studying biological systems.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-nitrobenzene involves its ability to undergo various chemical reactions. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The methoxymethyl group can act as a protecting group, allowing for selective reactions at other positions on the benzene ring.

Molecular Targets and Pathways:

    Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

    Methoxymethyl Group: Serves as a protecting group, allowing for selective functionalization.

Comparison with Similar Compounds

1-(Methoxymethyl)-2-nitrobenzene can be compared with other nitrobenzene derivatives:

    1-Nitro-2-methoxybenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a methoxymethyl group, affecting its chemical properties.

    1-(Methoxymethyl)-4-nitrobenzene: The nitro group is in a different position, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a methoxymethyl group and a nitro group on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique combination of functional groups makes it a valuable intermediate in the development of new materials and chemical processes.

Properties

IUPAC Name

1-(methoxymethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHJARHVRLTATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504465
Record name 1-(Methoxymethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38177-30-9
Record name 1-(Methoxymethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-nitrophenyl)methanol (5.13 g, 33.50 mmol) in DCM (75 mL) was added 3.35 N NaOH (75 mL, 251.2 mmol) in water at ambient temperature and stirred at ambient temperature for 10 minutes. Me2SO4 (6.38 ml, 67.0 mmol) and tetrabutylammonium hydrogen sulfate (0.57 g, 1.68 mmol) were added and the mixture stirred vigorously for 20 hours at ambient temperature. The reaction mixture was diluted with DCM (100 mL) and organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 1-(methoxymethyl)-2-nitrobenzene (5.12 g, 91.4%) as an oil.
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.38 mL
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

125 g of 30% strength sodium methylate solution (0.69 mol) in methanol are added dropwise to 130 g (0.6 mol) of o-nitrobenzyl bromide in 200 ml of methanol. During this procedure, the reaction mixture heats up to about 50° C. Stirring is continued for a further 3 hours, the reaction mixture being cooled to room temperature, after which ice water is added to the reaction vessel and the reaction mixture is neutralized by adding dilute hydrochloric acid. The aqueous phase is extracted with three times with ether, and the organic phase is dried over MgSO4 and evaporated down. 101 g (0.6 mol, quantitative yield) of the title compound are obtained as a residue in the form of a brownish oil. 1H-NMR (CDCl3 ; δ (ppm)): 8.1 (d, broad, 1H, aromatic); 7.8 (d, broad, 1H, aromatic); 7.5 (t, broad, 1H, aromatic); 7.45 (t, broad, 1H, aromatic); 4.85 (s, 2H, O--CH2); 3.5 (s, 3H, OCH3)
Name
sodium methylate
Quantity
0.69 mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
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Type
reactant
Reaction Step Two
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Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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